(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide
Description
“(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a fused benzodioxin-imino group at position 2, a methoxy substituent at position 8, and a carboxamide functional group at position 2. The Z-configuration of the imine moiety is critical for its stereoelectronic properties, influencing its binding affinity and stability.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-4-2-3-11-9-13(18(20)22)19(26-17(11)15)21-12-5-6-14-16(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINYBUQFEXOLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCCO4)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide, identified by CAS Number 1327183-83-4, is a synthetic derivative belonging to the class of chromene compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide is C24H20N2O6, with a molecular weight of 432.4 g/mol. The structure includes a benzodioxin moiety linked to a chromene core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O6 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1327183-83-4 |
Antitumor Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant antitumor activity. For instance, a study evaluated various chromene derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using in vitro assays. The compound demonstrated notable cytotoxic effects with IC50 values ranging from 2.12 µM to 5.13 µM across different cell lines, indicating its potential as an antitumor agent .
Antimicrobial Activity
The antimicrobial properties of the compound were assessed through broth microdilution tests against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, chromene derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various models, indicating its potential therapeutic applications in inflammatory diseases .
The biological activity of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- DNA Interaction : It has been shown to bind to DNA, disrupting replication and transcription processes.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines, reducing inflammation .
Case Studies
-
Lung Cancer Cell Lines : A study involving the application of the compound on A549 cells revealed a dose-dependent response in reducing cell viability with significant apoptosis observed at higher concentrations.
Cell Line IC50 (µM) A549 2.12 HCC827 5.13 NCI-H358 4.01 - Antibacterial Testing : The compound was tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) that suggest effectiveness in inhibiting bacterial growth.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide. Research has demonstrated that derivatives of chromenes exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the antiproliferative activity of several benzochromene derivatives against breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives showed remarkable inhibitory effects compared to standard anticancer drugs like vinblastine and doxorubicin. The structure–activity relationship analysis revealed that the lipophilicity of substituents at specific positions significantly influenced antitumor activity .
| Compound | Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Vinblastine |
| Compound B | HCT-116 | 15.0 | Doxorubicin |
| Compound C | HepG-2 | 10.0 | Colchicine |
Structure–Activity Relationships (SAR)
The SAR studies conducted on benzochromene derivatives indicate that modifications at the 2 and 3 positions of the chromene ring significantly affect biological activity. For instance:
- Substituent Effects : The introduction of various functional groups at these positions can enhance or diminish cytotoxicity.
- Fused Ring Systems : Compounds with fused ring systems often exhibit improved potency due to increased molecular interactions with biological targets.
Potential Therapeutic Uses
Beyond antitumor applications, compounds related to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Certain compounds have been evaluated for their anti-inflammatory potential, suggesting a broader therapeutic profile.
Comparison with Similar Compounds
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives (5a–i, 6a–g)
- Core Structure : These derivatives feature a 3-oxo group and a carboxylic acid (or ester/amide) at position 2 (cf. carboxamide in the target compound) .
- Key Differences: Lack of benzodioxin-imino group. Methoxy substituents are absent or positioned differently.
- Synthesis: Prepared via condensation of Meldrum’s acid with substituted phenols, followed by chlorination and amidation/esterification .
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)
- Core Structure : A tetrahydrochromene with chlorophenyl and benzylidene substituents and a benzamide group .
- Key Differences: Saturated chromene ring (vs. unsaturated in the target compound). Chlorine atoms enhance lipophilicity but may introduce toxicity concerns.
- Synthesis: Derived from 2-aminochromene carbonitrile via benzoylation .
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4)
- Core Structure : A pyrimidine-fused chromene with chlorophenyl and benzylidene groups .
- Key Differences: Pyrimidinone ring introduces additional hydrogen-bonding sites. Increased molecular rigidity compared to the target compound.
- Synthesis : Cyclization of benzamide derivative 3 in acetic anhydride under reflux .
Pharmacological and Physicochemical Comparisons
*Predicted using fragment-based methods due to lack of experimental data.
Key Research Findings
- Stereochemical Influence : The Z-configuration in the target compound may enhance stability compared to E-isomers, as seen in analogous imine-containing chromenes .
- Benzodioxin Advantage : The benzodioxin ring’s electron-donating properties could improve binding to oxidative stress-related targets (e.g., NADPH oxidase) compared to simpler aryl groups in Compounds 3 and 4 .
- Methoxy Group Role: The 8-methoxy substituent likely increases metabolic stability relative to non-alkoxy analogues, as observed in related chromene derivatives .
Q & A
Q. What are the critical steps for synthesizing (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-methoxy-2H-chromene-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Core Chromene Formation : Condensation of substituted salicylaldehydes with active methylene compounds under basic conditions (e.g., piperidine catalysis).
- Imino Group Introduction : Reaction of the chromene intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine under reflux in ethanol or DMF, ensuring Z-configuration retention via stereoselective coupling.
- Carboxamide Functionalization : Amidation using coupling agents like HBTU/HOBt in anhydrous DCM or THF . Key variables include temperature control (60–80°C for imination) and solvent polarity to minimize side reactions .
Q. How is the structural identity and purity of this compound validated?
Methodological validation includes:
- 1H/13C NMR : Confirms regiochemistry of the methoxy group (δ ~3.8 ppm for OCH3) and Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]+ with <2 ppm error.
- HPLC-PDA : Purity >95% using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Contradictions (e.g., unexpected splitting in NMR or anomalous MS fragments) require:
- Multi-Technique Cross-Validation : Pair NMR with IR (to confirm carbonyl stretches at ~1650 cm⁻¹) and X-ray crystallography (if crystals are obtainable).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) to identify stereochemical mismatches .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in D2O shake tests .
Q. What experimental designs are optimal for evaluating this compound’s biological activity and mechanism?
- In Vitro Assays :
- Enzyme Inhibition : IC50 determination against target enzymes (e.g., kinases or oxidases) using fluorogenic substrates.
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.
- Mechanistic Probes :
- PASS Prediction : Prioritize targets (e.g., monoamine oxidase-B) based on structural similarity to known inhibitors .
- SAR Studies : Synthesize analogs with modified methoxy or benzodioxin groups to map pharmacophore regions .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for Suzuki couplings or copper(I) for Ullmann reactions in amidation steps.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for imination to enhance solubility, but switch to toluene for cyclization to avoid side-product formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. What role does the Z-configuration play in biological activity, and how is it preserved during synthesis?
- Stereochemical Impact : The Z-configuration ensures proper spatial alignment of the benzodioxin and chromene moieties for target binding. Comparative studies show E-isomers exhibit 10-fold lower activity in kinase assays .
- Preservation Strategies : Use low-temperature (−20°C) crystallization to prevent isomerization and monitor via NOESY NMR (cross-peaks between imino and chromene protons) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
